molecular formula C19H15F2N3O3 B2462563 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 941969-68-2

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2462563
CAS No.: 941969-68-2
M. Wt: 371.344
InChI Key: YHOYOXRCGHTQBW-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound characterized by the presence of fluorophenyl groups and a pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups .

Scientific Research Applications

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O3/c1-27-16-10-17(25)24(15-8-6-14(21)7-9-15)23-18(16)19(26)22-11-12-2-4-13(20)5-3-12/h2-10H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOYOXRCGHTQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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